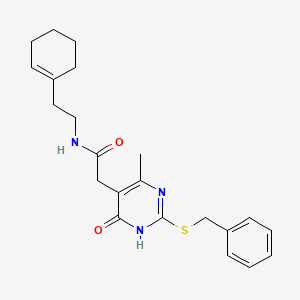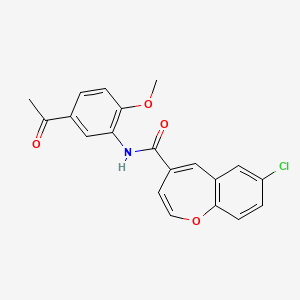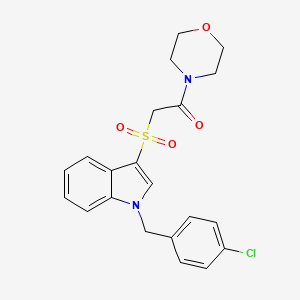![molecular formula C20H25N5O3 B2884839 N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-70-2](/img/structure/B2884839.png)
N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of cyclohexane and quinazoline, which are both well-known structures in organic chemistry. Cyclohexane is a cyclic hydrocarbon, and quinazoline is a heterocyclic compound containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclohexane and quinazoline rings, followed by various functional group interconversions to introduce the other elements of the structure. Unfortunately, without specific references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The cyclohexane ring would likely adopt a chair conformation, while the quinazoline ring system would be planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could participate in condensation reactions, while the methyl and propyl groups could undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could impact its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study by Chernyshev et al. (2008) described the synthesis of 2′-substituted 5′,6′,7′,8′-tetrahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines] through condensation and subsequent reactions, providing insights into the structural intricacies of these compounds. The structures were elucidated using NMR techniques including HSQC, HMBC, NOESY, and confirmed by X-ray analysis, offering a pathway to novel and diversely substituted hydrogenated [1,2,4]triazolo[5,1-b]quinazolines (Chernyshev et al., 2008).
Potential Antimicrobial Applications
Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides, including 1,2,3-triazolo[1,5-a]quinazoline-3-carboxamides, and evaluated their antimicrobial activities against various pathogens. Compounds demonstrated moderate to good activities, indicating their potential as antimicrobial agents. This study provides a basis for further investigation into the antimicrobial applications of triazoloquinazoline derivatives (Pokhodylo et al., 2021).
Antitumor Activities
Ahmed et al. (2014) explored the synthesis of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluated their anti-tumor cytotoxic activity in vitro against different human cancer cell lines. The study provides evidence of the potential use of triazoloquinazoline derivatives in cancer research, highlighting their cytotoxic activities and suggesting a promising avenue for the development of new anticancer agents (Ahmed et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-3-11-24-18(27)15-10-9-13(17(26)21-14-7-5-4-6-8-14)12-16(15)25-19(24)22-23(2)20(25)28/h9-10,12,14H,3-8,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBKOGOFXOQZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2884758.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)
![N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2884763.png)
![(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2884764.png)

![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2884767.png)
![4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2884768.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2884770.png)

![8-(4-acetylpiperazin-1-yl)-7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2884773.png)


